p-Methacryloyloxybenzoic acid

Polymer Synthesis Melt Processing Anisotropic Materials

Conventional methacrylate monomers fail to deliver the thermal stability and crystallinity control required for high-performance anisotropic materials. p-Methacryloyloxybenzoic acid (p-MBA), a rigid aromatic monomer with a terminal carboxylic acid group, is the precise building block for ultra-high molecular weight PMBA that enables melt-processable anisotropic dopes. - Enables anisotropic melts for high-strength fiber spinning and film extrusion via patented low-temperature aqueous polymerization (intrinsic viscosity ≥1.0 dL/g). - Selectively induces α2 crystalline form in PP grafts without forming the β-phase, ensuring desired mechanical properties. - Sourced to support stereospecific polymerization in liquid crystalline solvents for enhanced isotactic content.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 15721-10-5
Cat. No. B100828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methacryloyloxybenzoic acid
CAS15721-10-5
Synonymsp-Methacryloyloxybenzoic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13)
InChIKeyDNCFPDURLPJGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Methacryloyloxybenzoic acid Technical Baseline & Procurement


p-Methacryloyloxybenzoic acid (p-MBA), formally 4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]benzoic acid, is a polymerizable aromatic monomer bearing both a methacrylate moiety and a terminal carboxylic acid group [1][2]. It is primarily used as a building block for high-performance poly(methacryloyloxybenzoic acid) (PMBA) and related graft copolymers, where the rigid benzoic acid side chain imparts mesogenic character and enhanced thermal properties relative to simpler methacrylates [3].

p-Methacryloyloxybenzoic acid: Critical Structure-Property Links


Substituting p-methacryloyloxybenzoic acid with a generic methacrylate monomer (e.g., methyl methacrylate) or a close structural analog (e.g., p-acryloyloxybenzoic acid, ABA) is not equivalent and can compromise the final material's performance. The presence and positioning of the methyl group on the vinyl moiety dictate the polymer's thermal stability, decomposition mechanism, and crystallinity induction behavior in graft copolymers [1][2]. Furthermore, the molecular weight achievable via conventional synthesis is insufficient for melt-processing into high-strength articles; achieving a processable, anisotropic melt requires specific ultra-high molecular weight PMBA produced via an aqueous low-temperature method [3].

p-Methacryloyloxybenzoic acid Comparative Data


Molecular Weight and Melt Processability

Polymers derived from p-MBA using prior art methods in DMF or liquid crystalline solvents yield inherent viscosities (I.V.) of ≤0.25 dL/g, which are too low for melt processing into fibers or films [1]. In contrast, the patented ultra-high molecular weight PMBA achieves an I.V. of at least 1.0 dL/g, enabling the formation of an anisotropic melt suitable for high-strength article production [1].

Polymer Synthesis Melt Processing Anisotropic Materials

Thermal Stability: PMBA vs. PABA

While both poly(p-acryloyloxybenzoic acid) (PABA) and poly(p-methacryloyloxybenzoic acid) (PMBA) are stable in N2 up to 230°C, PABA and its grafts exhibit superior thermal stability under atmospheric conditions compared to PMBA [1]. The induction temperature for grafted polymers is 10–20°C higher than for the corresponding homopolymers, indicating enhanced thermal robustness upon grafting [1].

Thermal Analysis Polymer Degradation Graft Copolymers

Crystallinity Induction: PMBA vs. ABA

In graft copolymerization onto isotactic polypropylene, p-methacryloyloxybenzoic acid (MBA) and p-acryloyloxybenzoic acid (ABA) induce distinct crystalline modifications [1]. ABA grafting does not alter the formation of both α-forms (monoclinic) of polypropylene, and can induce the β-crystalline form (hexagonal) at elevated temperatures [1]. In contrast, MBA grafting leads to the formation of the α2 form and completely suppresses the β-form, providing a different crystalline morphology [1].

Crystallinity Polypropylene Modification Graft Copolymers

Polymerization Route: PMBA vs. ABA

The polymerization behavior of the two monomers differs significantly [1]. Poly(acryloyloxybenzoic acid) (PABA) can be obtained via gamma-radiation-induced solution polymerization and bulk melt polymerization initiated by dicumyl peroxide [1]. In contrast, poly(methacryloyloxybenzoic acid) (PMBA) could only be obtained by bulk melt polymerization under the conditions studied, highlighting a more restricted, yet potentially more controlled, polymerization pathway [1].

Polymer Synthesis Grafting Polymerization Methods

p-Methacryloyloxybenzoic acid Application Scenarios


Melt-Processable High-Strength Fibers and Films

This scenario directly leverages the high inherent viscosity (≥1.0 dL/g) achieved via the patented low-temperature aqueous polymerization process [1]. Procuring p-MBA for this application enables the production of anisotropic melts that can be spun into high-strength fibers or extruded into films, a feat unattainable with lower molecular weight PMBA grades [1].

Polypropylene Grafting for Tailored Crystallinity

Based on the evidence that MBA grafting onto isotactic PP yields the α2 crystalline form without inducing the β-phase [2], this monomer is the specific choice for modifying PP when the mechanical property profile associated with α2 crystallinity is desired, and the β-phase is to be avoided [2].

Mesophase Polymerization for Liquid Crystalline Polymers

p-MBA can be polymerized within smectic or nematic liquid crystalline solvents to produce stereospecific polymers with enhanced isotactic content [3]. This application is relevant for research into oriented polymer growth and the synthesis of polymers with controlled tacticity for advanced optical or mechanical applications [3].

Polymer Dispersants for Inkjet Inks and Coatings

Patents disclose the use of (meth)acryloyloxybenzoic acid-based polymeric dispersants for stabilizing pigment dispersions in inkjet inks and coatings [4]. The carboxylic acid functionality provides strong interaction with pigment surfaces, making p-MBA a valuable comonomer for designing high-performance dispersants [4].

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